
PECAN OIL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pecan oil is an edible pressed oil extracted from the pecan nut, which is the seed of the pecan tree (Carya illinoinensis). This oil is known for its neutral flavor and high smoke point, making it ideal for various culinary applications. This compound is rich in monounsaturated fats, particularly oleic acid, and contains lower levels of saturated fats compared to other common cooking oils . It is also used in massage therapy and aromatherapy due to its light texture and pleasant nutty aroma .
準備方法
Synthetic Routes and Reaction Conditions: Pecan oil is primarily obtained through mechanical extraction methods. The process begins with lightly roasting the pecan nuts to enhance their flavor. The roasted nuts are then ground, and the oil is extracted using mechanical presses. This method helps preserve the natural nutrients and flavor of the oil .
Industrial Production Methods: In industrial settings, this compound production involves several steps:
Harvesting: Pecans are harvested when the outer shell splits and the nut falls freely from the tree, typically in late fall.
Drying: The harvested nuts are dried to reduce moisture content and prevent spoilage.
Shelling: The dried nuts are shelled to separate the kernels from the shells.
Roasting: The kernels are lightly roasted to enhance their flavor.
Pressing: The roasted kernels are mechanically pressed to extract the oil.
Filtration: The extracted oil is filtered to remove any impurities.
化学反応の分析
Types of Reactions: Pecan oil undergoes various chemical reactions, including:
Common Reagents and Conditions:
Antioxidants: To prevent oxidation, antioxidants such as tocopherols (vitamin E) are often added to this compound.
Enzymes: Enzymes like lipases can catalyze the hydrolysis of triglycerides in this compound.
Major Products Formed:
Oxidation Products: Peroxides, aldehydes, and ketones are formed during the oxidation of this compound.
Hydrolysis Products: Free fatty acids and glycerol are the primary products of hydrolysis.
科学的研究の応用
Pecan oil has various scientific research applications, including:
Nutritional Studies: Research has shown that this compound, rich in monounsaturated fats, can help reduce low-density lipoprotein cholesterol levels and improve heart health.
Biological Studies: Studies have investigated the role of this compound in improving cognitive function and memory in animal models.
Medical Applications: this compound’s anti-inflammatory properties make it a potential candidate for treating inflammatory conditions.
Industrial Applications: this compound is used in the production of cosmetics, biofuels, and as a lubricant in certain industrial processes.
作用機序
The beneficial effects of pecan oil are primarily attributed to its high content of monounsaturated fatty acids, particularly oleic acid. These fatty acids help reduce low-density lipoprotein cholesterol levels and increase high-density lipoprotein cholesterol levels, thereby improving cardiovascular health . Additionally, the antioxidants present in this compound, such as tocopherols, help neutralize free radicals and reduce oxidative stress . In biological studies, this compound has been shown to influence learning and memory by modulating the levels of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in the hippocampus .
類似化合物との比較
Uniqueness of this compound: this compound stands out due to its high smoke point, neutral flavor, and balanced fatty acid profile. It is also lighter in texture compared to other oils, making it versatile for both culinary and non-culinary applications .
特性
CAS番号 |
129893-27-2 |
|---|---|
分子式 |
C4H6BrClN2S |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


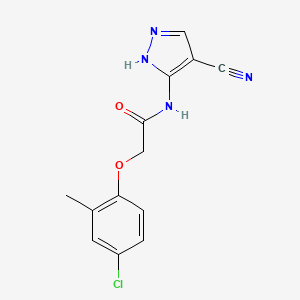
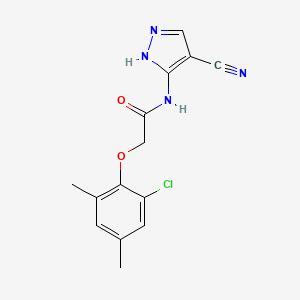
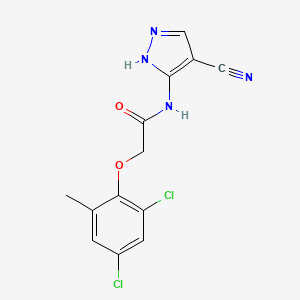
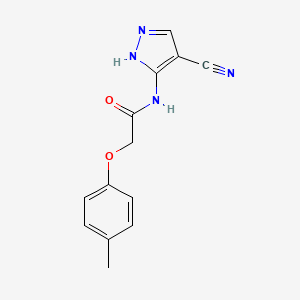
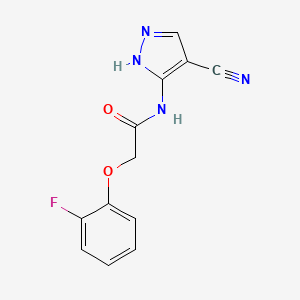
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]cyclohexanecarboxamide](/img/structure/B1177387.png)
